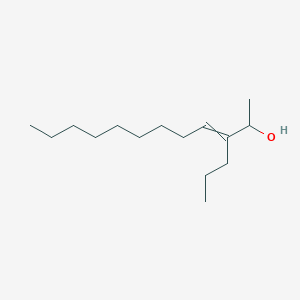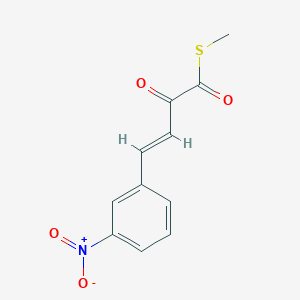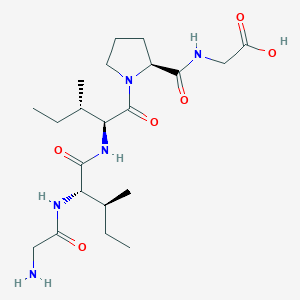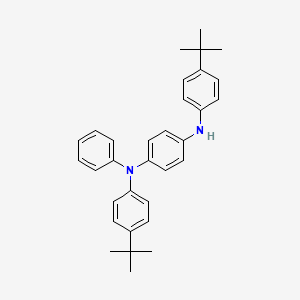
3-Propyldodec-3-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyldodec-3-en-2-ol: is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyldodec-3-en-2-ol typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of 3-propyldodecene. The reaction conditions often include:
Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.
Oxidation: Treating the resulting organoborane with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
化学反応の分析
Types of Reactions: 3-Propyldodec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-propyldodec-3-en-2-one or 3-propyldodec-3-enal.
Reduction: Formation of 3-propyldodecan-2-ol.
Substitution: Formation of 3-propyldodec-3-en-2-chloride or 3-propyldodec-3-en-2-bromide.
科学的研究の応用
Chemistry: 3-Propyldodec-3-en-2-ol is used as an intermediate in organic synthesis, particularly in the production of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and fragrances.
作用機序
The mechanism of action of 3-Propyldodec-3-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can influence cellular processes and pathways, making the compound useful in various applications.
類似化合物との比較
3-Propyldodecan-2-ol: Lacks the double bond, making it less reactive in certain chemical reactions.
3-Propyldodec-3-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3-Propyldodec-3-en-2-chloride:
Uniqueness: 3-Propyldodec-3-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry.
特性
CAS番号 |
661489-70-9 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
3-propyldodec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-13-15(12-5-2)14(3)16/h13-14,16H,4-12H2,1-3H3 |
InChIキー |
ZVKMYDBEENIYOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=C(CCC)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)



![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
